![molecular formula C17H21NO4 B254610 N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide, also known as BML-210, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation and pain.
Mechanism of Action
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its potency as a COX-2 inhibitor. It has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to be selective for COX-2 over COX-1, which is important for reducing the risk of gastrointestinal side effects. However, one limitation of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide. One area of interest is the development of more soluble analogs of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in the treatment of cancer, as COX-2 is overexpressed in many types of cancer. Finally, the study of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in combination with other anti-inflammatory and analgesic agents could lead to the development of more effective treatments for inflammatory and painful conditions.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide involves several steps, including the reaction of tert-butyl acrylate with 4-methyl-7-hydroxy-2H-chromen-2-one, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the reaction of the resulting intermediate with n-butyllithium. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide.
Scientific Research Applications
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been extensively studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, as well as in models of acute and chronic pain. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been investigated for its potential use in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.
properties
Product Name |
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide |
InChI |
InChI=1S/C17H21NO4/c1-10-8-15(19)22-14-9-12(6-7-13(10)14)21-11(2)16(20)18-17(3,4)5/h6-9,11H,1-5H3,(H,18,20) |
InChI Key |
UUYLJJORZOMFOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.